DC50 Potency in Lymphoma Cells
KT-333 demonstrates a half-maximal degradation concentration (DC50) of 2.5–11.8 nM in four anaplastic T-cell lymphoma (ALCL) cell lines, establishing it as one of the most potent STAT3 degraders reported to date [1]. In contrast, the cereblon-based degrader SD-36 exhibits a DC50 range of 10–100 nM in leukemia and lymphoma cells [2], while the BP-1-102-based degrader S3D5 shows a DC50 of 110 nM in HepG2 hepatocellular carcinoma cells . This 4- to 44-fold difference in potency in cell-based degradation assays may translate to lower effective doses and a potentially wider therapeutic window in vivo.
| Evidence Dimension | DC50 (half-maximal degradation concentration) |
|---|---|
| Target Compound Data | 2.5–11.8 nM |
| Comparator Or Baseline | SD-36: 10–100 nM; S3D5: 110 nM |
| Quantified Difference | KT-333 DC50 is ~4-44x lower (more potent) than comparators |
| Conditions | KT-333: 4 ALCL cell lines (SU-DHL-1, SUP-M2, etc.); SD-36: Molm-16 AML and Pfeiffer DLBCL lines; S3D5: HepG2 cells |
Why This Matters
Superior in vitro degradation potency reduces the required compound concentration to achieve target engagement, potentially minimizing off-target effects and lowering cost per experiment in cell-based assays.
- [1] Liu PCC, et al. A First-in-Class STAT3 Degrader KT-333 in Development for Treatment of Hematologic Cancers. Blood. 2021;138(Supplement 1):1865. View Source
- [2] Zhou B, et al. Structure-Based Discovery of SD-36 as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein. J Med Chem. 2019;62(24):11280–11300. View Source
